2-amino-5-methoxybenzene-1-thiol hydrochloride
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Overview
Description
2-amino-5-methoxybenzene-1-thiol hydrochloride is an organic compound with the molecular formula C7H9NOS·HCl It is a derivative of benzenethiol, featuring a methoxy group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-5-methoxybenzene-1-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-nitrobenzenethiol with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired product. Another method includes the reaction of 5-methoxybenzenethiol with ammonia under specific conditions to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methoxybenzene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like iron powder or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-amino-5-methoxybenzene-1-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a reagent in biochemical assays and enzyme reactions.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-amino-5-methoxybenzene-1-thiol hydrochloride involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with various biological molecules, influencing pathways such as enzyme inhibition or activation. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzenethiol: Lacks the hydrochloride salt form.
5-Methoxy-2-aminobenzenethiol: Similar structure but without the hydrochloride salt.
5-Methoxy-2-aminoindane: A related compound with a different core structure.
Uniqueness
2-amino-5-methoxybenzene-1-thiol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability in various applications.
Properties
Molecular Formula |
C7H10ClNOS |
---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-amino-5-methoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,8H2,1H3;1H |
InChI Key |
CBEOFQYFYYBIED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S.Cl |
Origin of Product |
United States |
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